

Neuropeptide Y Y1 receptor function and signaling pathways

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An In-depth Technical Guide on the Neuropeptide Y Y1 Receptor: Function and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes. The NPY Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key component of this system.[1][2][3] It is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[1][4] The Y1 receptor plays a significant role in regulating processes such as appetite, anxiety, cardiovascular function, and cell growth. This technical guide provides a comprehensive overview of the NPY Y1 receptor's function, its intricate signaling pathways, quantitative data on ligand interactions, and detailed experimental protocols for its study.

NPY Y1 Receptor Function

The NPY Y1 receptor is widely distributed throughout the central nervous system, with prominent expression in the cerebral cortex, hippocampus, and hypothalamus. In the periphery, it is found in various tissues including vascular smooth muscle cells, adipose tissue, and on various immune cells. Functionally, the Y1 receptor is implicated in a diverse range of physiological responses:



- Feeding Behavior: The Y1 receptor is a primary mediator of NPY's potent orexigenic (appetite-stimulating) effects.
- Anxiety and Mood: Activation of the Y1 receptor is associated with anxiolytic (anxiety-reducing) effects.
- Cardiovascular Regulation: In the vasculature, NPY acting on Y1 receptors on smooth muscle cells leads to vasoconstriction.
- Cell Growth and Proliferation: The Y1 receptor has been shown to mediate mitogenic signals, stimulating the proliferation of various cell types, including vascular smooth muscle cells.
- Pain Perception: The Y1 receptor is involved in modulating pain signaling in the brain.
- Allergic Inflammation: NPY signaling through the Y1 receptor can exacerbate allergic airway inflammation.

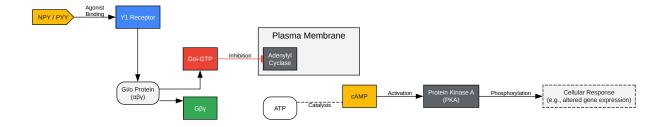
NPY Y1 Receptor Signaling Pathways

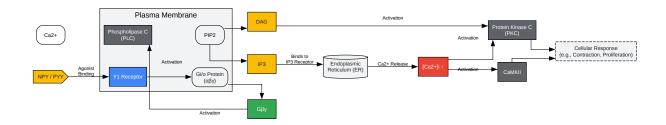
The NPY Y1 receptor primarily couples to pertussis toxin-sensitive G-proteins of the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathways are detailed below.

Gαi-Mediated Inhibition of Adenylyl Cyclase

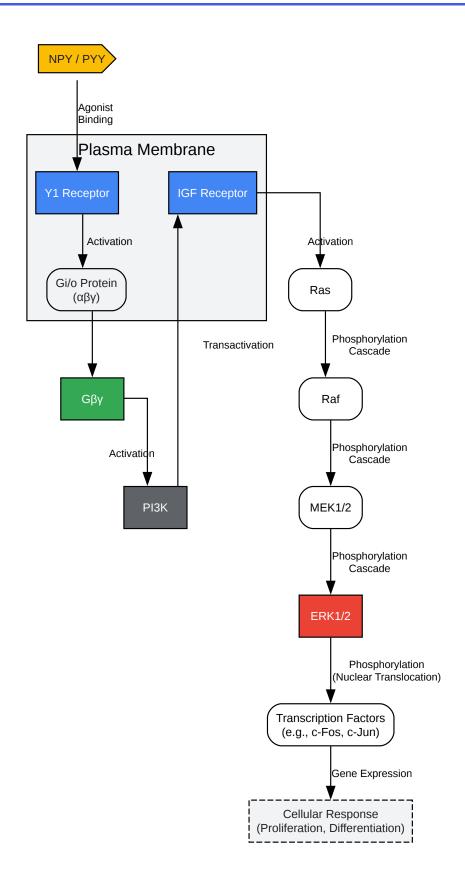
The canonical signaling pathway for the Y1 receptor involves the Gai subunit. The activated Gai subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).



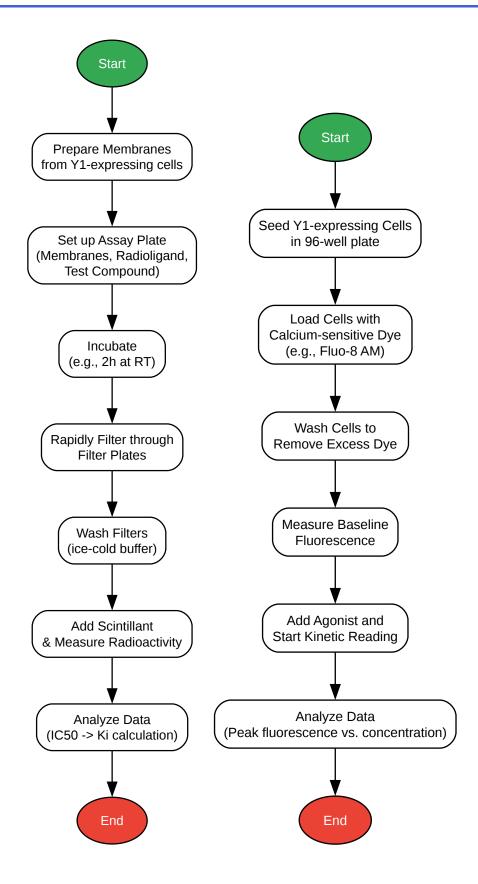












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